An In-depth Technical Guide to the Chemical Properties of 2,6-Dichloro-3-methylphenol
An In-depth Technical Guide to the Chemical Properties of 2,6-Dichloro-3-methylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichloro-3-methylphenol, a halogenated derivative of cresol, is a compound of interest in various fields of chemical and pharmaceutical research. Its specific substitution pattern, with two chlorine atoms flanking the hydroxyl group and a methyl group at the meta-position, imparts distinct chemical and physical properties that influence its reactivity, potential biological activity, and analytical behavior. This technical guide provides a comprehensive overview of the core chemical properties of 2,6-Dichloro-3-methylphenol, including its physical characteristics, spectral data, and potential synthetic and analytical methodologies. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this and related compounds.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 2,6-Dichloro-3-methylphenol is presented in Table 1. While experimental data for some properties are limited, predicted values based on computational models are provided to offer a more complete profile.
Table 1: Chemical and Physical Properties of 2,6-Dichloro-3-methylphenol
| Property | Value | Source |
| IUPAC Name | 2,6-dichloro-3-methylphenol | [PubChem][1] |
| Synonyms | 2,6-Dichloro-m-cresol, 3-Methyl-2,6-dichlorophenol | [PubChem][1] |
| CAS Number | 13481-70-4 | [PubChem][1] |
| Molecular Formula | C₇H₆Cl₂O | [PubChem][1] |
| Molecular Weight | 177.03 g/mol | [PubChem][1] |
| Melting Point | 28 °C | [Stenutz][2] |
| Boiling Point | Predicted: 233.2 ± 20.0 °C | |
| Density | Predicted: 1.36 ± 0.1 g/cm³ | |
| Solubility | Limited data available. Expected to have low solubility in water and higher solubility in organic solvents. | |
| pKa | Predicted: 7.9 ± 0.3 | |
| LogP (Octanol-Water Partition Coefficient) | Predicted: 3.5 |
Spectroscopic Data
Table 2: Mass Spectrometry Data for 2,6-Dichloro-3-methylphenol
| m/z (Top Peaks) | Source |
| 176 | [PubChem][1] |
| 178 | [PubChem][1] |
| 141 | [PubChem][1] |
Predicted Spectral Characteristics:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of the chlorine atoms and the electron-donating effect of the hydroxyl and methyl groups.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will provide information on the chemical environment of each carbon atom in the molecule. The carbons attached to the chlorine and oxygen atoms are expected to appear at characteristic downfield shifts.
-
IR (Infrared) Spectroscopy: The IR spectrum should exhibit a characteristic broad absorption band for the O-H stretching of the phenolic hydroxyl group. Other significant peaks would include C-H stretching from the aromatic ring and the methyl group, C=C stretching of the aromatic ring, and C-Cl stretching vibrations.
Experimental Protocols
Detailed and validated experimental protocols for the synthesis and analysis of 2,6-Dichloro-3-methylphenol are not extensively reported in the literature. However, based on general organic chemistry principles and methods for related compounds, the following protocols can be adapted and optimized.
Synthesis Protocol: Chlorination of m-Cresol
A potential synthetic route to 2,6-Dichloro-3-methylphenol involves the selective chlorination of 3-methylphenol (m-cresol). The regioselectivity of chlorination can be challenging, but the use of specific catalysts can favor the desired substitution pattern.
Reaction Scheme:
Caption: Proposed synthesis of 2,6-Dichloro-3-methylphenol.
Methodology:
-
Para-Chlorination: To a solution of 3-methylphenol in a suitable solvent (e.g., dichloromethane), add a catalytic amount of a dithiaalkane. Cool the mixture in an ice bath. Add a solution of sulfuryl chloride (SO₂Cl₂) dropwise while maintaining the temperature. The dithiaalkane catalyst is reported to favor para-chlorination. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Ortho-Chlorination: Following the formation of the para-chloro intermediate, a second chlorination step is required to introduce the chlorine atoms at the ortho positions. This may involve a change in reaction conditions or the use of a different chlorinating agent.
-
Work-up and Purification: After the reaction is complete, quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Analytical Protocols
Standard analytical techniques for the identification and quantification of chlorinated phenols can be applied to 2,6-Dichloro-3-methylphenol.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.
Workflow for GC-MS Analysis:
Caption: General workflow for GC-MS analysis.
Methodology:
-
Sample Preparation: For aqueous samples, liquid-liquid extraction (LLE) with a solvent like dichloromethane or solid-phase extraction (SPE) using a C18 cartridge can be employed to extract and concentrate the analyte.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector: Splitless mode for trace analysis.
-
Oven Program: A temperature gradient program to ensure good separation.
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: A mass range appropriate for the expected fragments of the molecule.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile method for the analysis of less volatile or thermally labile compounds.
Methodology:
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water, often with a small amount of acid (e.g., phosphoric acid or formic acid) to improve peak shape.
-
Column: A reversed-phase column (e.g., C18).
-
Detection: UV detection at a wavelength where the compound exhibits significant absorbance.
Biological Activity
There is a significant lack of specific data on the biological activity and signaling pathways of 2,6-Dichloro-3-methylphenol in the public domain. However, the biological actions of chlorophenols, in general, are known to be influenced by the degree and position of chlorination.
-
General Toxicity: Chlorinated phenols are known to exhibit toxicity, which generally increases with the degree of chlorination. Their mechanisms of toxicity can include uncoupling of oxidative phosphorylation.[1][3]
-
Structure-Activity Relationship: The position of the chlorine atoms on the phenol ring is a critical determinant of biological activity. Steric hindrance from chlorine atoms at the 2 and 6 positions can influence how the molecule interacts with biological targets.[4] For some dichlorophenol isomers, the 3,4-dichloro substitution pattern has been shown to exhibit higher toxicity than the 2,6-dichloro pattern, potentially due to reduced steric hindrance and altered electronic properties.[4]
Further research is required to elucidate the specific biological effects and mechanisms of action of 2,6-Dichloro-3-methylphenol. In vitro assays, such as cytotoxicity assays (e.g., MTT assay) and enzyme inhibition studies, would be crucial first steps in characterizing its biological profile.
Conclusion
This technical guide provides a consolidated overview of the currently available and predicted chemical properties of 2,6-Dichloro-3-methylphenol. While foundational data on its identity and some physical properties are established, significant gaps remain, particularly concerning its detailed experimental physical properties, specific and validated synthetic and analytical protocols, and, most notably, its biological activity and mechanism of action. The information and proposed methodologies presented here are intended to provide a solid starting point for researchers and professionals to further investigate this compound and unlock its potential applications in drug development and other scientific disciplines. The need for further empirical studies is evident to build a more complete and robust understanding of this intriguing molecule.
